molecular formula C9H20BNO2 B13464457 (3-(Azepan-1-yl)propyl)boronic acid

(3-(Azepan-1-yl)propyl)boronic acid

Cat. No.: B13464457
M. Wt: 185.07 g/mol
InChI Key: CBZKINPDJZMEDH-UHFFFAOYSA-N
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Description

(3-(Azepan-1-yl)propyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a propyl chain, which is further connected to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Azepan-1-yl)propyl)boronic acid typically involves the reaction of azepane with a boronic acid derivative. One common method is the hydroboration of an azepane-containing alkene, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of a hydroborating agent such as diborane or borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide or sodium perborate.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(3-(Azepan-1-yl)propyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.

    Reduction: The compound can be reduced to form boranes or borohydrides.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and organic solvents (e.g., tetrahydrofuran).

Major Products

    Oxidation: Borate esters, boronic anhydrides.

    Reduction: Boranes, borohydrides.

    Substitution: Biaryl compounds (in Suzuki-Miyaura coupling).

Scientific Research Applications

(3-(Azepan-1-yl)propyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (3-(Azepan-1-yl)propyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to active sites of enzymes, thereby modulating their activity. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Uniqueness

(3-(Azepan-1-yl)propyl)boronic acid is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and research applications.

Properties

Molecular Formula

C9H20BNO2

Molecular Weight

185.07 g/mol

IUPAC Name

3-(azepan-1-yl)propylboronic acid

InChI

InChI=1S/C9H20BNO2/c12-10(13)6-5-9-11-7-3-1-2-4-8-11/h12-13H,1-9H2

InChI Key

CBZKINPDJZMEDH-UHFFFAOYSA-N

Canonical SMILES

B(CCCN1CCCCCC1)(O)O

Origin of Product

United States

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